

A Structural Showdown: EthR in Complex with BDM Analogs and Other Ligands

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Compound of Interest

Compound Name: BDM31827

Cat. No.: B8245688

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A Comparative Guide for Researchers in Drug Development

The transcriptional repressor EthR from *Mycobacterium tuberculosis* is a key regulator of the bioactivation of the second-line antitubercular drug ethionamide. Inhibition of EthR presents a promising strategy to enhance the efficacy of ethionamide, driving significant interest in the development of potent EthR ligands. This guide provides a detailed structural and biophysical comparison of EthR in complex with the BDM (Bordetella Drug-like Molecules) series of inhibitors, with a focus on analogs of **BDM31827**, and other reported ligands. We present quantitative binding data, detailed experimental protocols for structural and biophysical analyses, and visual representations of key concepts to aid researchers in the rational design of novel EthR inhibitors.

Structural Insights into Ligand Recognition by EthR

The crystal structure of EthR reveals a homodimeric protein, with each monomer comprising a DNA-binding domain and a ligand-binding domain. The ligand-binding pocket is a predominantly hydrophobic tunnel. While a crystal structure of EthR in complex with **BDM31827** is not publicly available, analysis of its close analog, BDM31343, provides valuable insights into the binding mode of this chemical series.

The structure of the EthR-BDM31343 complex (PDB ID: 3G1O) reveals that the ligand binds deep within the hydrophobic pocket. Key interactions involve a hydrogen bond between the ligand and the side chain of Asn179, a common feature observed across many EthR-ligand complexes^[1]. Additionally, π - π stacking interactions with Phe110 are frequently observed,

further stabilizing the ligand within the binding site[1]. The lipophilic nature of the BDM series compounds allows them to occupy a significant portion of the hydrophobic tunnel.

In contrast, other ligands, such as the fortuitously co-crystallized hexadecyl octanoate (PDB ID: 1U9N), occupy the entire length of the hydrophobic tunnel, inducing a conformational state of EthR that is incompatible with DNA binding[2]. Smaller fragments, like dioxane (PDB ID: 1T56), have also been observed to bind in the upper part of the pocket and are sufficient to trigger the conformational changes that impair EthR's repressor function[3][4]. This highlights the allosteric nature of EthR inhibition, where ligand binding, even to a sub-pocket, can effectively inactivate the repressor.

Quantitative Comparison of Ligand Binding Affinities

The binding affinities of various ligands to EthR have been determined using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The table below summarizes the reported binding data for BDM31343 and other representative EthR inhibitors.

Ligand	PDB ID	Binding Affinity (IC ₅₀)	Binding Affinity (K _D)	Experimental Method	Reference
BDM31343	3G1O	3.3 μ M	Not Reported	Not Specified	[5]
BDM14500	3G1O	Not Reported	Not Reported	X-ray Crystallography	[5]
BDM5683	3Q3S	Not Reported	Not Reported	X-ray Crystallography	[3][6]
BDM31369	3Q0V	Not Reported	Not Reported	X-ray Crystallography	[7]
Compound 1	Not Applicable	Not Reported	12 μ M	Not Specified	

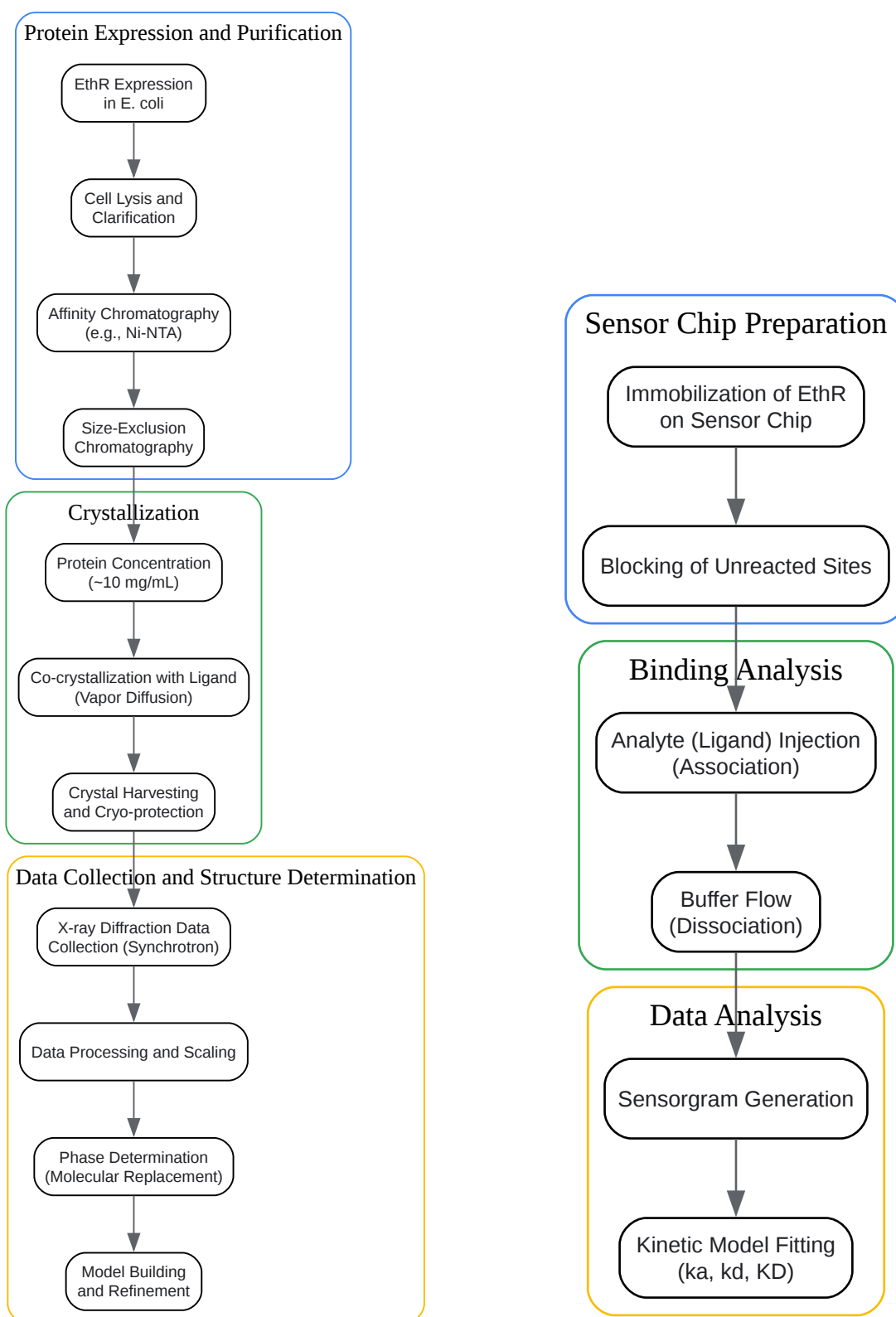
Note: The absence of standardized reporting for binding affinities across different studies makes direct comparison challenging. IC₅₀ values are dependent on experimental conditions, while K_D represents the intrinsic binding affinity.

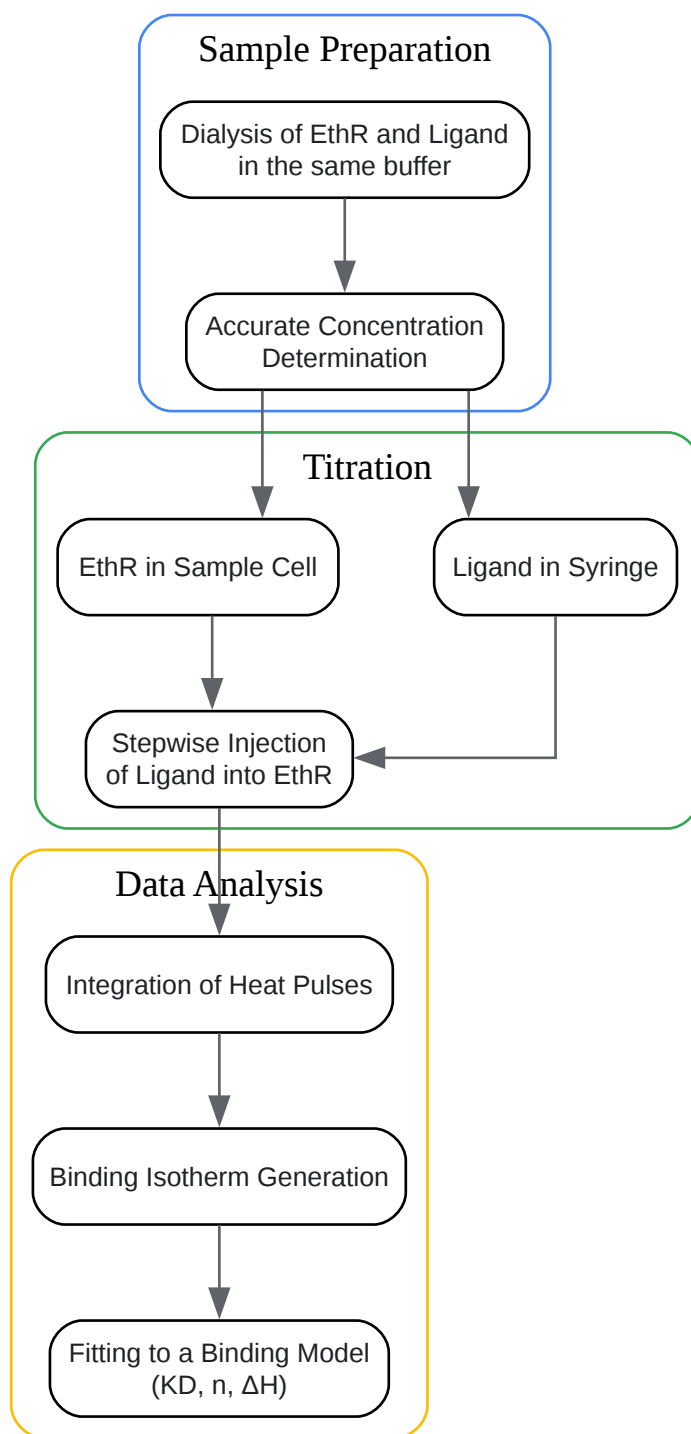
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are synthesized protocols for the key techniques used in the structural and biophysical characterization of EthR-ligand interactions, based on published literature.

X-ray Crystallography

This protocol outlines the general steps for obtaining crystal structures of EthR in complex with small molecule inhibitors.





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